An In-depth Technical Guide to (4-Amino-2-nitrophenyl)methanol (CAS: 22996-17-4)
An In-depth Technical Guide to (4-Amino-2-nitrophenyl)methanol (CAS: 22996-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-2-nitrophenyl)methanol, also known as 4-amino-2-nitrobenzyl alcohol, is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, offers a rich scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known chemical and physical properties, safety and handling protocols, and a discussion of its potential reactivity and applications based on the available data and the chemistry of analogous structures. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates information from chemical suppliers and provides expert insights into its predicted behavior and utility.
Chemical and Physical Properties
(4-Amino-2-nitrophenyl)methanol is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with three functional groups: an amino group (-NH2) at position 4, a nitro group (-NO2) at position 2, and a hydroxymethyl group (-CH2OH) at position 1. This substitution pattern gives rise to its specific chemical and physical characteristics.
Identification and Structure
| Property | Value | Source |
| CAS Number | 22996-17-4 | |
| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |
| Synonyms | 4-Amino-2-nitrobenzyl alcohol, Benzenemethanol, 4-amino-2-nitro- | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| InChI Key | LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1N)[O-])CO |
Predicted Physical Properties
While experimentally determined physical properties such as melting point and boiling point are not consistently reported in publicly available literature, some data is available from supplier information.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 386.4 °C at 760 mmHg | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the methanol group, and the protons of the amino group. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bearing the nitro, amino, and hydroxyl groups showing characteristic downfield shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C vibrations of the aromatic ring.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of water from the alcohol, and cleavage of the benzylic C-C bond.
Synthesis and Reactivity
Synthesis
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to (4-Amino-2-nitrophenyl)methanol.
Reactivity Profile
The reactivity of (4-Amino-2-nitrophenyl)methanol is dictated by its three functional groups:
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Amino Group: The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation. It is a nucleophilic site and can participate in the formation of amides, sulfonamides, and other derivatives.
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Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal/acid reduction), which would yield (2,4-diaminophenyl)methanol. This transformation can be a key step in the synthesis of more complex molecules.
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Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.
The interplay of these functional groups allows for a wide range of chemical transformations, making this compound a potentially valuable synthetic intermediate.
Potential Applications in Research and Drug Development
While specific applications of (4-Amino-2-nitrophenyl)methanol are not well-documented, its structure suggests several potential uses in research and development:
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Medicinal Chemistry Scaffold: The trifunctional nature of the molecule provides a versatile platform for the synthesis of compound libraries for drug discovery. The amino and alcohol groups can be functionalized to introduce a variety of substituents, while the nitro group can be used as a handle for further transformations or as a key pharmacophore in certain drug classes.
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Intermediate in Organic Synthesis: It can serve as a starting material for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules. The differential reactivity of its functional groups allows for selective chemical modifications.
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Linker Chemistry: The amino and hydroxyl functionalities could be utilized in the development of linkers for bioconjugation or in the synthesis of polymers and materials with specific properties.
Safety, Handling, and Disposal
As with any chemical, (4-Amino-2-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Identification
Based on supplier safety data, the compound is classified with the following hazards:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H332: Harmful if inhaled
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Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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Recommended Handling Procedures
Standard Operating Procedure Workflow
Caption: A workflow for the safe handling of (4-Amino-2-nitrophenyl)methanol.
First Aid Measures
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
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In Case of Skin Contact: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
(4-Amino-2-nitrophenyl)methanol is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive body of experimental data is not yet publicly available, its structural features suggest a wide range of possible applications. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from thorough in-house characterization. Further research into the synthesis, reactivity, and applications of this molecule is warranted to fully unlock its potential.
References
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Benzyl alcohol, 4-amino-2-nitro-. PubChem. (n.d.). Retrieved from [Link]
